molecular formula C10H16O3 B1428618 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone CAS No. 35477-39-5

1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone

Cat. No.: B1428618
CAS No.: 35477-39-5
M. Wt: 184.23 g/mol
InChI Key: JQOQTIDXAITFEU-UHFFFAOYSA-N
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Description

1-(1,4-Dioxaspiro[45]decan-8-yl)ethanone is an organic compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system fused to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic intermediate. This intermediate is then subjected to acetylation using acetic anhydride or acetyl chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone has diverse applications in scientific research:

Comparison with Similar Compounds

    1,4-Dioxaspiro[4.5]decane: Lacks the ethanone group but shares the spirocyclic core.

    8-Acetyl-1,4-Dioxaspiro[4.5]decane: A closely related compound with similar structural features.

Uniqueness: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone is unique due to its combination of the spirocyclic structure and the ethanone group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

1-(1,4-dioxaspiro[4.5]decan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-8(11)9-2-4-10(5-3-9)12-6-7-13-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOQTIDXAITFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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